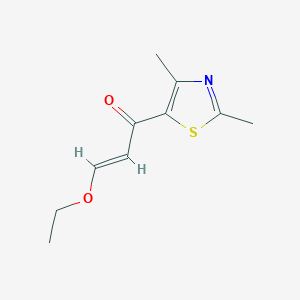
1-(2,4-Dimethylthiazol-5-yl)-3-ethoxyprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylthiazol-5-yl)-3-ethoxyprop-2-en-1-one is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
The synthesis of 1-(2,4-Dimethylthiazol-5-yl)-3-ethoxyprop-2-en-1-one typically involves a multi-step process. One common synthetic route includes the reaction of 2,4-dimethylthiazole with ethyl acetoacetate under basic conditions. The reaction proceeds through a series of steps, including condensation and cyclization, to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
1-(2,4-Dimethylthiazol-5-yl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer activities. .
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylthiazol-5-yl)-3-ethoxyprop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazole ring plays a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
1-(2,4-Dimethylthiazol-5-yl)-3-ethoxyprop-2-en-1-one can be compared with other thiazole derivatives, such as:
2,4-Dimethylthiazole: A simpler thiazole derivative with similar structural features but lacking the ethoxyprop-2-en-1-one moiety.
1-(2,4-Dimethylthiazol-5-yl)-3-phenylprop-2-en-1-one: A structurally related compound with a phenyl group instead of an ethoxy group, exhibiting different chemical and biological properties.
2-(2,4-Dimethylthiazol-5-yl)quinoline-4-carboxylic acid: Another thiazole derivative with a quinoline ring, used in different research applications
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
(E)-1-(2,4-dimethyl-1,3-thiazol-5-yl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C10H13NO2S/c1-4-13-6-5-9(12)10-7(2)11-8(3)14-10/h5-6H,4H2,1-3H3/b6-5+ |
InChI Key |
WYKSHLKZZPMUAG-AATRIKPKSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C1=C(N=C(S1)C)C |
Canonical SMILES |
CCOC=CC(=O)C1=C(N=C(S1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylicacid](/img/structure/B13625097.png)

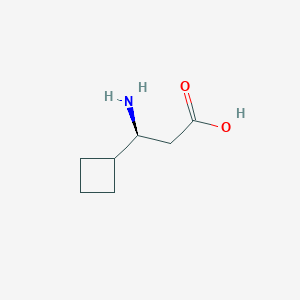
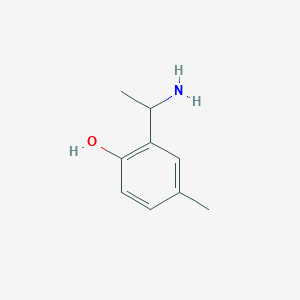
![2-{[(tert-butoxy)carbonyl]amino}-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacid](/img/structure/B13625126.png)
![tert-butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate](/img/structure/B13625132.png)

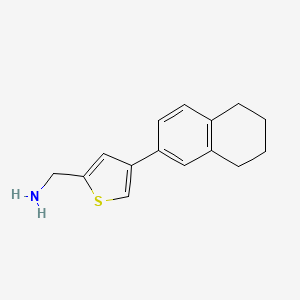


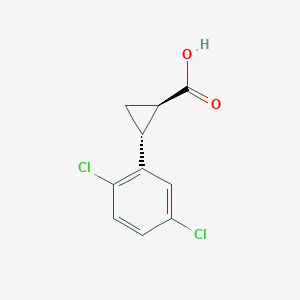
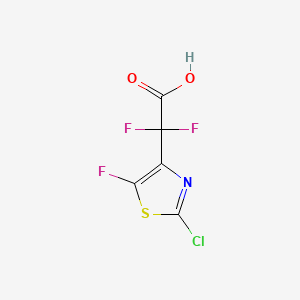

![2-{6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13625193.png)
